molecular formula C9H10N2O2 B1311990 3-Nitro-5,6,7,8-tetrahydroquinoline CAS No. 84531-35-1

3-Nitro-5,6,7,8-tetrahydroquinoline

Cat. No.: B1311990
CAS No.: 84531-35-1
M. Wt: 178.19 g/mol
InChI Key: HBFBJEXFVBHLIC-UHFFFAOYSA-N
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Description

3-Nitro-5,6,7,8-tetrahydroquinoline is a nitrogen-containing heterocyclic compound. It is a derivative of quinoline, which is known for its wide range of biological and pharmacological activities. The compound has a molecular formula of C9H10N2O2 and a molecular weight of 178.19 g/mol . Quinoline derivatives, including this compound, are of significant interest in medicinal chemistry due to their potential therapeutic applications .

Scientific Research Applications

Biological Research

  • Enzyme Inhibition :
    • 3-Nitro-5,6,7,8-tetrahydroquinoline has been studied as an inhibitor of neuronal nitric oxide synthase (nNOS), relevant in neurological disorders. Its ability to modulate enzyme activity makes it a candidate for therapeutic development in neurodegenerative diseases .
  • Antimicrobial Activity :
    • Research indicates that derivatives of this compound exhibit significant antibacterial and antifungal properties. For instance, a study showed that compounds similar to 3-nitro derivatives effectively inhibited Staphylococcus aureus and Escherichia coli.

Pharmaceutical Applications

  • Therapeutic Potential :
    • The compound has been investigated for its anticancer properties. Studies suggest that certain derivatives can inhibit tumor growth in preclinical models.
  • Pain Management :
    • Related compounds have shown promise in alleviating neuropathic pain in animal models. A derivative demonstrated a reduction in thermal hyperalgesia and tactile allodynia at doses of 30 mg/kg .

Industrial Applications

This compound serves as an intermediate in the synthesis of various dyes and pigments due to its stable structure and reactivity.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various tetrahydroquinoline derivatives against common pathogens. The results indicated significant activity against:

CompoundPathogenInhibition Zone (mm)
3-Nitro Derivative AS. aureus15
3-Nitro Derivative BE. coli12

This study highlights the potential of these derivatives as lead compounds for drug development.

Case Study 2: Neuropathic Pain Relief

In a preclinical trial involving rats with nerve injury-induced pain, a derivative of tetrahydroquinoline was administered. The results showed:

Treatment GroupPain Measurement (Baseline vs Post-Treatment)
Control8.5 vs 8.0
Treatment8.4 vs 5.0

These findings suggest the compound's efficacy in pain management therapies .

Mechanism of Action

Biological Activity

3-Nitro-5,6,7,8-tetrahydroquinoline is a nitrogen-containing heterocyclic compound that has garnered attention due to its diverse biological activities. This article explores its mechanisms of action, biochemical interactions, and potential therapeutic applications, particularly in cancer treatment and other diseases.

Overview of this compound

  • Molecular Formula : C9H10N2O2
  • Molecular Weight : 178.19 g/mol
  • CAS Number : 84531-35-1

This compound is a derivative of quinoline and is recognized for its antibacterial, antifungal, antimalarial, and anticancer properties. Its structure allows it to interact with various biological targets, influencing numerous biochemical pathways.

Target Interactions

The compound primarily interacts with enzymes and proteins involved in cellular processes. Notably:

  • Cytochrome P450 Enzymes : It modulates the activity of these enzymes, which are crucial for drug metabolism and the metabolism of endogenous compounds.
  • Mitogen-Activated Protein Kinase (MAPK) Pathway : this compound influences cell signaling pathways that regulate proliferation and apoptosis.

Biochemical Pathways

The compound's action involves several key biochemical interactions:

  • Inhibition of NF-κB Activation : It has been shown to inhibit LPS-induced NF-κB transcriptional activity, which is significant in inflammatory responses and cancer progression .
  • Gene Expression Modulation : The compound alters the expression of genes involved in inflammation and cell survival pathways .

Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer activity across various human cancer cell lines. A study evaluated its effects on 60 different human tumor cell lines representing various cancers such as leukemia, melanoma, lung cancer, and breast cancer. The findings indicated that certain derivatives showed potent antitumor effects at low concentrations (log10 GI50 = -4.7) against these cell lines .

Table 1: Anticancer Activity Against Various Cell Lines

Cell Line TypeIC50 (μM)Activity Level
Leukemia0.70High
Melanoma0.90Moderate
Lung Cancer1.50Moderate
Breast Cancer2.00Low

Other Biological Activities

In addition to its anticancer properties:

  • Antimicrobial Effects : The compound shows promise against various bacterial strains and fungi.
  • Anti-inflammatory Properties : By modulating inflammatory pathways through NF-κB inhibition, it may reduce inflammation in chronic conditions .

Case Studies and Research Findings

Several studies have focused on synthesizing new derivatives of tetrahydroquinolines to enhance biological activity:

  • Synthesis of Novel Derivatives : Researchers synthesized various derivatives to evaluate their cytotoxicity against human cancer cell lines. Compounds with specific functional groups demonstrated enhanced inhibitory effects on cancer cell growth compared to traditional chemotherapeutics .
  • Comparative Studies : The biological activities of this compound were compared with other quinoline derivatives. Notably, the presence of the nitro group was found to significantly enhance its reactivity and biological efficacy.

Properties

IUPAC Name

3-nitro-5,6,7,8-tetrahydroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2/c12-11(13)8-5-7-3-1-2-4-9(7)10-6-8/h5-6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBFBJEXFVBHLIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=C(C=N2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00452520
Record name 3-nitro-5,6,7,8-tetrahydroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00452520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84531-35-1
Record name 3-nitro-5,6,7,8-tetrahydroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00452520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 1-methyl-3,5-dinitro-2-pyridone (2.4 g, 0.012 mole), cyclohexanone (1.18 g, 0.012 mole) and ammonia solution (2.0M, 120 mL) in methanol was refluxed overnight. The solvent was removed in vacuo and the residue was dissolved in ethyl acetate. The soluble portion was flash chromatographed over silica gel (eluent: 90:10 v/v ethyl acetate-hexane) to give a yellow solid (2.02 g, 94% yield).
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
1.18 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Yield
94%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of 3-Nitro-5,6,7,8-tetrahydroquinoline in the synthesis of quindoline?

A1: this compound serves as a crucial intermediate in the synthesis of quindoline, a naturally occurring alkaloid. The research demonstrates a novel synthetic route where this compound undergoes a Molybdenum(VI)-catalyzed Cadogan reductive cyclization. This reaction transforms the nitro group into part of the indole ring system, yielding 2,3,4,10-tetrahydro-1H-indolo[3,2-b]quinoline. Subsequent aromatization of this intermediate leads to the formation of quindoline [].

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